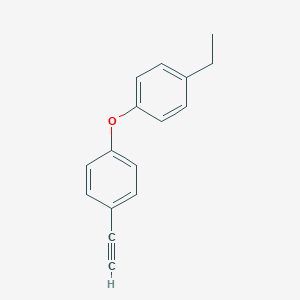

1-Ethyl-4-(4-ethynylphenoxy)benzene

Description

1-Ethyl-4-(4-ethynylphenoxy)benzene is a diaryl acetylene derivative characterized by an ethyl group and an ethynylphenoxy substituent on a benzene ring. The ethynyl group introduces unsaturation, enabling reactivity in cross-coupling or polymerization, while the phenoxy moiety may influence electronic and steric behavior .

Properties

IUPAC Name |

1-ethyl-4-(4-ethynylphenoxy)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O/c1-3-13-5-9-15(10-6-13)17-16-11-7-14(4-2)8-12-16/h1,5-12H,4H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXZUSASEMLNNKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)OC2=CC=C(C=C2)C#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-4-(4-ethynylphenoxy)benzene typically involves the following steps:

Formation of Ethynylphenol: The initial step involves the synthesis of 4-ethynylphenol through the Sonogashira coupling reaction, where phenylacetylene reacts with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst.

Etherification: The next step involves the etherification of 4-ethynylphenol with 1-bromo-4-ethylbenzene under basic conditions to form 1-Ethyl-4-(4-ethynylphenoxy)benzene.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-4-(4-ethynylphenoxy)benzene undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The ethynyl group can be reduced to form ethyl derivatives.

Common Reagents and Conditions:

Nitration: Concentrated nitric acid and sulfuric acid.

Sulfonation: Fuming sulfuric acid.

Halogenation: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Oxidation: Potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Major Products:

Nitration: Nitro derivatives.

Sulfonation: Sulfonic acid derivatives.

Halogenation: Halogenated derivatives.

Oxidation: Carbonyl compounds.

Reduction: Ethyl derivatives.

Scientific Research Applications

1-Ethyl-4-(4-ethynylphenoxy)benzene has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and in the development of new materials.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 1-Ethyl-4-(4-ethynylphenoxy)benzene involves its interaction with molecular targets through various pathways:

Electrophilic Aromatic Substitution: The benzene ring acts as a nucleophile, attacking electrophiles to form substituted products.

Oxidation and Reduction: The ethynyl group undergoes oxidation and reduction reactions, altering the electronic properties of the molecule and influencing its reactivity.

Comparison with Similar Compounds

Structural and Physical Properties

Key Observations :

- Methoxy vs. Ethynylphenoxy: Methoxy groups (e.g., in C₁₇H₁₆O) reduce hydrophobicity compared to ethynylphenoxy derivatives, affecting solubility in polar solvents .

- Alkyl Chain Effects: Longer alkyl chains (e.g., hexyl or butyl) enhance hydrophobicity, making these compounds more soluble in nonpolar solvents .

- Crystallinity : The methoxy-substituted analog (C₁₇H₁₆O) exhibits a defined melting point (74°C), suggesting higher crystallinity than alkylated derivatives .

Reactivity and Catalytic Behavior

Hydrogenation and Selectivity

- 1-Ethyl-4-[(4-methoxyphenyl)ethynyl]benzene : Undergoes Ni-catalyzed semihydrogenation with >99% (E)-selectivity under mild conditions (1 atm H₂, 25°C). The methoxy group stabilizes intermediates via electron donation, enhancing reaction efficiency .

- 1-Ethyl-4-methylbenzene: Shows 4.8:1 regioselectivity in C(sp²)-H/C(sp³)-H coupling, whereas bulkier substituents (e.g., isopropylphenoxy) reduce selectivity to 3.0:1 .

Photodegradation Byproducts

- 1-Ethyl-4-(2-methylpropyl)-benzene: Forms during ibuprofen degradation via decarboxylation. Its lack of oxygen limits hydrogen-bonding interactions in biological systems compared to ethynylphenoxy derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.